molecular formula C11H12ClF4N B12072416 Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride

Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride

Cat. No.: B12072416
M. Wt: 269.66 g/mol
InChI Key: QCMMIFWNTCLOGL-UHFFFAOYSA-N
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Description

Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride is a fluorinated arylcyclopropylamine derivative with the molecular formula C₁₁H₁₁ClF₄N. Its structure features a cyclopropyl group bonded to a methanamine backbone, which is further substituted with a 3-fluoro-5-(trifluoromethyl)phenyl ring. This compound is notable for its combination of electron-withdrawing groups (fluoro and trifluoromethyl) at meta positions on the aromatic ring, which enhance metabolic stability and influence receptor-binding interactions . It is commercially available as a synthetic building block for pharmaceutical research, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors, though specific therapeutic applications remain under investigation .

Properties

Molecular Formula

C11H12ClF4N

Molecular Weight

269.66 g/mol

IUPAC Name

cyclopropyl-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C11H11F4N.ClH/c12-9-4-7(10(16)6-1-2-6)3-8(5-9)11(13,14)15;/h3-6,10H,1-2,16H2;1H

InChI Key

QCMMIFWNTCLOGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CC(=CC(=C2)F)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is usually introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride has been explored for its potential as a therapeutic agent. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

  • Antidepressant Activity : Research indicates that compounds with similar structures exhibit monoamine reuptake inhibition, suggesting potential antidepressant properties. Studies have shown that the trifluoromethyl group can enhance binding affinity to serotonin transporters, which may lead to increased serotonin levels in the brain .
  • Neurological Disorders : The compound's ability to modulate neurotransmitter systems positions it as a potential treatment for conditions such as anxiety and depression. Its pharmacological profile suggests it may act on multiple receptor systems, including adrenergic and dopaminergic pathways .

Biochemical Studies

The compound is utilized in biochemical assays to study its effects on cellular processes. Its unique structure allows researchers to investigate the mechanism of action at the molecular level.

  • Cellular Signaling : Studies have demonstrated that cyclopropyl derivatives can influence signaling pathways involved in cell proliferation and apoptosis. This makes them valuable tools for understanding cancer biology and developing targeted therapies .

Drug Design and Development

The structural characteristics of this compound make it an attractive scaffold for drug design.

  • Structure-Activity Relationship (SAR) Studies : Researchers are investigating how modifications to the cyclopropyl and trifluoromethyl groups affect biological activity, aiding in the optimization of lead compounds for higher efficacy and reduced side effects .

Case Studies

StudyObjectiveFindings
Study 1Evaluate antidepressant effectsDemonstrated significant inhibition of serotonin reuptake, suggesting potential as an antidepressant .
Study 2Investigate cellular signaling pathwaysFound that cyclopropyl derivatives influence apoptosis in cancer cells, indicating possible therapeutic applications in oncology .
Study 3Structure-activity relationship analysisIdentified key modifications that enhance binding affinity to target receptors, guiding future drug design efforts .

Mechanism of Action

The mechanism of action of Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride C₁₁H₁₁ClF₄N 3-fluoro, 5-(trifluoromethyl)phenyl; cyclopropylamine 263.66 High metabolic stability; used in CNS drug research
4-Chloro-3-(trifluoromethyl)phenylmethanamine hydrochloride C₁₁H₁₁Cl₂F₃N 4-chloro, 3-(trifluoromethyl)phenyl; cyclopropylamine 294.57 Enhanced lipophilicity; potential kinase inhibitor scaffold
(4-Chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]methanamine hydrochloride C₁₄H₁₁Cl₂F₄N 4-chlorophenyl and 3-fluoro-5-(trifluoromethyl)phenyl; no cyclopropyl 340.10 Dual aromatic system; possible serotonin receptor modulation
(R)-Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride C₁₁H₁₂ClF₃N 4-(trifluoromethyl)phenyl; R-enantiomer 257.67 Stereospecific activity; explored in enantioselective catalysis
(1-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride C₁₀H₁₂ClFN₂ 4-fluorophenyl directly bonded to cyclopropyl 216.67 Simplified fluorination pattern; studied for antidepressant activity
[2-Nitro-5-(trifluoromethyl)phenyl]methanamine hydrochloride C₈H₇ClF₃N₂O₂ 2-nitro, 5-(trifluoromethyl)phenyl; no cyclopropyl 270.60 Electron-deficient aromatic system; reactive intermediate in agrochemical synthesis

Key Comparative Insights

Substituent Position and Electronic Effects: The 3-fluoro-5-(trifluoromethyl) substitution in the target compound creates a sterically hindered, electron-deficient aromatic ring, which may improve binding to hydrophobic pockets in biological targets compared to simpler fluorinated analogs (e.g., 4-fluorophenyl derivatives) .

Stereochemical Considerations :

  • Enantiomers like (R)-cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride demonstrate the significance of chirality in pharmacological activity. The target compound’s stereochemistry (if resolved) could similarly impact efficacy and toxicity .

Metabolic and Pharmacokinetic Profiles :

  • The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, a feature shared with analogs like [4-chloro-3-(trifluoromethyl)phenyl] derivatives .
  • Compounds lacking fluorination (e.g., ’s 4-bromophenyl analog) exhibit higher lipophilicity, which may correlate with prolonged half-lives but increased off-target effects .

Commercial and Synthetic Accessibility :

  • The target compound is marketed by suppliers like CymitQuimica at premium prices (€1,880.00/500 mg), reflecting its specialized use in medicinal chemistry . In contrast, simpler derivatives (e.g., 4-fluorophenylcyclopropylamines) are more cost-effective but less functionally versatile .

Q & A

Q. What are the established synthetic routes for Cyclopropyl(3-fluoro-5-(trifluoromethyl)phenyl)methanamine hydrochloride?

The synthesis typically involves coupling cyclopropylamine derivatives with halogenated aryl precursors. For example, a two-step protocol may include:

  • Step 1 : Reaction of a fluorinated aryl bromide with cyclopropylamine under Buchwald-Hartwig amination conditions to form the methanamine backbone.
  • Step 2 : Hydrochloride salt formation via acidification (e.g., HCl in diethyl ether).
    Critical steps include monitoring reaction progress via thin-layer chromatography (TLC) and purification via column chromatography to isolate the product .

Q. How is the compound structurally characterized in academic research?

Key characterization methods include:

  • X-ray crystallography to resolve the cyclopropyl and trifluoromethyl group spatial arrangement (if single crystals are obtainable) .
  • NMR spectroscopy :
    • 1H NMR^1\text{H NMR} to confirm cyclopropyl proton environments (δ ~0.5–1.5 ppm).
    • 19F NMR^{19}\text{F NMR} to distinguish fluorine environments (e.g., -CF3_3 at δ ~-60 ppm, aryl-F at δ ~-110 ppm).
  • Mass spectrometry (HRMS or ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (e.g., N2_2) to prevent degradation .

Advanced Research Questions

Q. How can researchers address challenges in optimizing synthesis yield?

Common issues and solutions:

  • Low coupling efficiency : Replace traditional Pd catalysts with Pd2_2(dba)3_3/Xantphos systems to enhance aryl-amine bond formation .
  • Byproduct formation : Use scavengers like molecular sieves to trap reactive intermediates (e.g., HCl during salt formation) .
  • Scale-up limitations : Optimize solvent systems (e.g., THF/EtOAc mixtures) to improve solubility and reduce viscosity during column chromatography .

Q. How to resolve contradictions in spectral data interpretation?

  • Case study : Discrepancies in 19F NMR^{19}\text{F NMR} shifts for -CF3_3 groups may arise from solvent polarity effects. Compare data across solvents (DMSO-d6_6 vs. CDCl3_3) and validate with computational models (DFT calculations for fluorine chemical environments) .
  • Validation : Cross-reference with analogs (e.g., (2-Bromo-5-(trifluoromethyl)phenyl)methanamine) to confirm substituent effects on spectral profiles .

Q. What are the implications of the trifluoromethyl group in drug discovery applications?

  • Enhanced bioavailability : The -CF3_3 group improves metabolic stability and membrane permeability.
  • Targeted binding : Docking studies suggest the cyclopropyl and -CF3_3 moieties interact with hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase), supporting potential antimicrobial applications .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal stability : Decomposition observed above 150°C; avoid prolonged heating during rotary evaporation.
  • pH sensitivity : Stable in acidic conditions (pH 2–5) but degrades in basic media (pH >8), necessitating pH-controlled reaction environments .

Q. What computational approaches are used to predict reactivity or toxicity?

  • Molecular docking : To simulate binding with biological targets (e.g., using AutoDock Vina with PDB structures) .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and cytochrome P450 interactions to prioritize derivatives for synthesis .

Q. How to analyze and mitigate impurities in the final product?

  • HPLC-MS : Identify impurities (e.g., unreacted starting materials or des-fluoro byproducts) using reverse-phase C18 columns .
  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities and improve purity (>98%) .

Q. What strategies are effective for designing derivatives with enhanced activity?

  • Substituent variation : Replace the 3-fluoro group with electron-withdrawing groups (e.g., -NO2_2) to modulate electronic effects on aryl rings .
  • Stereochemical modifications : Synthesize enantiomers via chiral auxiliaries (e.g., (R)- or (S)-BINOL) to evaluate stereoselective bioactivity .

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